HC-067047

Vue d'ensemble

Description

HC-067047 est un antagoniste puissant et sélectif du récepteur du potentiel transitoire de vanilloïde 4 (TRPV4). Ce composé a été largement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs TRPV4 dans divers processus physiologiques et pathologiques, y compris la régulation de la pression artérielle, la fonction vésicale, la perception de la douleur et les fonctions neurologiques .

Applications De Recherche Scientifique

HC-067047 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the chemical properties and reactivity of TRPV4 antagonists.

Biology: Investigates the role of TRPV4 in cellular processes such as osmoregulation, mechanotransduction, and cell signaling.

Medicine: Explores potential therapeutic applications in conditions like cystitis, neuropathic pain, and cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals targeting TRPV4 receptors .

Mécanisme D'action

Target of Action

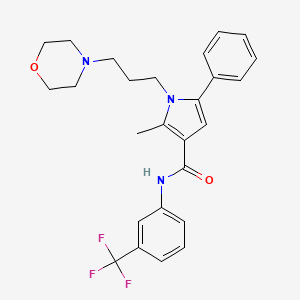

HC-067047, also known as 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide, is a potent and selective antagonist for the TRPV4 receptor . This receptor is a polymodal cellular sensor that responds to moderate heat, cell swelling, shear stress, and small-molecule ligands .

Mode of Action

This compound interacts with the TRPV4 receptor and reversibly inhibits currents through human, rat, and mouse TRPV4 orthologs . It also inhibits the endogenous TRPV4-mediated response to 4α-PDH . The IC50 values are 48 nM, 133 nM, and 17 nM for human, rat, and mouse TRPV4, respectively .

Biochemical Pathways

The TRPV4 receptor is involved in various biochemical pathways, including thermogenesis, regulation of vascular tone, bone homeostasis, renal and pulmonary functions . This compound, by inhibiting the TRPV4 receptor, can affect these pathways and their downstream effects.

Analyse Biochimique

Biochemical Properties

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The nature of these interactions is often determined by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target biomolecules .

Cellular Effects

The effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcriptional activity of certain genes, thereby influencing cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzyme active sites can lead to conformational changes that either enhance or inhibit enzymatic activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

The temporal effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. In vitro and in vivo studies have shown that the stability of this compound can vary depending on environmental conditions such as pH, temperature, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses may result in toxicity, manifesting as cellular damage or organ dysfunction .

Metabolic Pathways

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and therapeutic efficacy, making it important to study these aspects in detail .

Subcellular Localization

The subcellular localization of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de HC-067047 implique plusieurs étapes, en commençant par la préparation de la structure de base du pyrrole. Les étapes clés incluent :

- Formation du cycle pyrrole par une réaction de condensation.

- Introduction du groupe trifluorométhylphényle par une réaction de substitution nucléophile.

- Attachement du groupe morpholinopropyle par une réaction d'alkylation.

- Couplage final avec le groupe phényle pour compléter la structure.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse suit généralement les procédures à l'échelle du laboratoire avec une optimisation pour la production à plus grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de techniques de purification comme la chromatographie et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : HC-067047 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes trifluorométhyle et morpholinopropyle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des nucléophiles comme les amines ou les thiols en conditions basiques.

Réactions d'oxydation : Peut être effectuée à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de réduction : Impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent entraîner des changements dans l'état d'oxydation du composé .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les propriétés chimiques et la réactivité des antagonistes du TRPV4.

Biologie : Investigue le rôle du TRPV4 dans les processus cellulaires tels que l'osmorégulation, la mécanotransduction et la signalisation cellulaire.

Médecine : Explore des applications thérapeutiques potentielles dans des affections comme la cystite, la douleur neuropathique et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs TRPV4 .

5. Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur TRPV4, inhibant son activité. Le récepteur TRPV4 est un canal cationique non sélectif impliqué dans divers processus physiologiques. This compound se lie au récepteur à la base du paquet S1-S4, ce qui entraîne un changement conformationnel qui empêche le canal de s'ouvrir. Cette inhibition affecte les voies de signalisation en aval, y compris celles impliquées dans la perception de la douleur, l'osmorégulation et la régulation du tonus vasculaire .

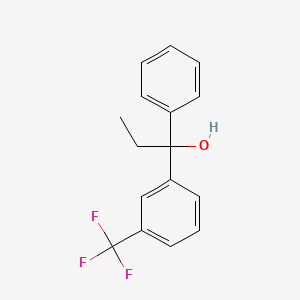

Composés similaires :

RN-9893 : Un autre antagoniste du TRPV4 avec des effets inhibiteurs similaires.

GSK2193874 : Un puissant inhibiteur du TRPV4 utilisé dans la recherche pour sa haute sélectivité.

RN-1734 : Un antagoniste du TRPV4 plus ancien avec une puissance inférieure à celle de this compound.

Unicité : this compound est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur TRPV4, avec des valeurs de CI50 de 48 nM, 133 nM et 17 nM pour les TRPV4 humains, rats et souris, respectivement. Cela en fait un outil précieux pour étudier les processus physiologiques et pathologiques liés au TRPV4 .

Comparaison Avec Des Composés Similaires

RN-9893: Another TRPV4 antagonist with similar inhibitory effects.

GSK2193874: A potent TRPV4 inhibitor used in research for its high selectivity.

RN-1734: An earlier TRPV4 antagonist with lower potency compared to HC-067047.

Uniqueness: this compound is unique due to its high potency and selectivity for the TRPV4 receptor, with IC50 values of 48 nM, 133 nM, and 17 nM for human, rat, and mouse TRPV4, respectively. This makes it a valuable tool for studying TRPV4-related physiological and pathological processes .

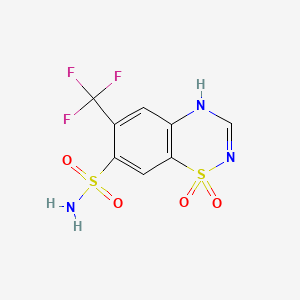

Propriétés

IUPAC Name |

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZYSQOTAYFTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372463 | |

| Record name | HC 067047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883031-03-6 | |

| Record name | HC 067047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 883031-03-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

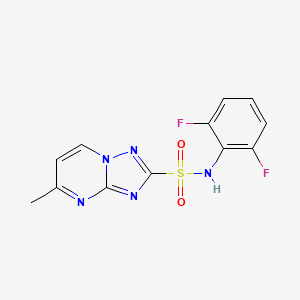

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

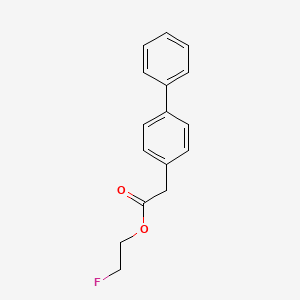

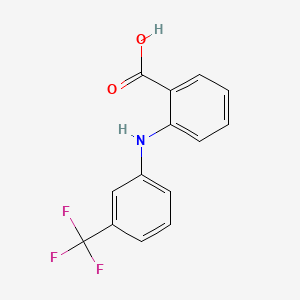

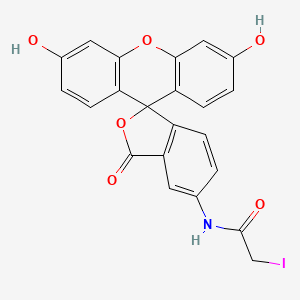

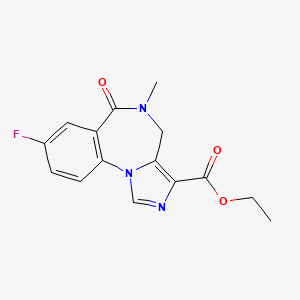

Feasible Synthetic Routes

A: HC-067047 acts as a competitive antagonist of TRPV4 channels. [, ] This means it binds to the channel, preventing the binding of agonists like GSK1016790A and thereby inhibiting channel opening and subsequent calcium influx. []

ANone: Inhibition of TRPV4 by this compound leads to a variety of downstream effects depending on the cell type and physiological context. Some examples include:

- Reduced intracellular calcium levels: This is a direct consequence of TRPV4 channel blockade, preventing calcium influx. [, , , , ]

- Inhibition of cell signaling pathways: this compound can impact pathways such as the Akt/Nrf2/ARE pathway, important for antioxidative responses. []

- Modulation of cellular functions: This includes effects on cell proliferation, apoptosis, cytokine release, and edema formation. [, , , , , , ]

- Altered physiological responses: This encompasses effects on bladder function, vascular tone, pain sensation, and response to osmotic stress. [, , , , , , ]

ANone: The molecular formula of this compound is C23H24F3N3O2, and its molecular weight is 431.45 g/mol.

A: this compound has been administered via various routes in the research, including intracerebroventricular injection [, ], intraperitoneal injection [], intra-arterial injection [], and intravesical infusion [, ].

ANone: Various in vitro models have been used, including:

- Cultured cells: Human melanoma cells, HaCaT keratinocytes, H9C2 cells (rat cardiomyoblast cell line), bovine and human airway epithelial cells, and human lung microvascular endothelial cells. [, , , , , , ]

- Isolated tissues: Mouse and rat aorta, rat small dorsal root ganglion neurons, rat diaphragmatic lymphatics, and mouse and rat bladder. [, , , , , , , , ]

ANone: A range of animal models has been utilized, including:

- Rodent models of disease: Mice with cyclophosphamide-induced cystitis, middle cerebral artery occlusion mice, rats with ankle arthritis, mice with traumatic brain injury, rats with resistive breathing-induced lung injury. [, , , , ]

- Genetically modified mice: TRPV4 knockout mice, mice with inducible TRPV4 expression in cardiomyocytes. [, ]

- Other models: Hyperglycemic rats (induced by streptozotocin), spontaneously hypertensive rats. [, ]

ANone: The studies highlight several instances of this compound efficacy in vivo, including:

- Reduction of brain edema: In middle cerebral artery occlusion mice and traumatic brain injury models. [, ]

- Improvement in bladder function: In mice and rats with cyclophosphamide-induced cystitis and in models of stress-induced bladder dysfunction. [, , ]

- Protection against lung injury: In models of acid-induced ALI and resistive breathing-induced lung injury. [, ]

ANone: Various techniques were used, including:

- Electrophysiology: Patch-clamp techniques were employed to measure ion channel activity and membrane currents. [, , , , , ]

- Calcium imaging: Used to monitor intracellular calcium levels in response to stimuli and drug treatments. [, , , , , ]

- Molecular biology techniques: Quantitative PCR and western blotting were used to assess TRPV4 expression levels. [, , , , , , ]

- Biochemical assays: These include PLA2 activity assays, enzyme immunoassays (for PGF2α), and measurements of oxidative stress markers (MDA, NO, SOD, CAT, GSH-Px). [, , ]

- Other techniques: Immunohistochemistry, behavioral tests (for pain assessment, cognitive function), assessment of lung mechanics, histological analysis. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.